

Ethyl 4-hydroxypicolinate: A Technical Guide to its Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Ethyl 4-hydroxypicolinate

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Abstract

Ethyl 4-hydroxypicolinate, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its known synthesis protocols, physicochemical properties, and recent applications. While the specific historical details of its initial discovery are not extensively documented in seminal publications, its synthesis aligns with established methods for the esterification of pyridine carboxylic acids developed over the mid-20th century. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes synthetic pathways to serve as a practical resource for researchers.

Introduction and Historical Context

The precise origins and first reported synthesis of **Ethyl 4-hydroxypicolinate** are not clearly detailed in readily available scientific literature. Its history is intrinsically linked to the broader exploration of picolinic acid and its derivatives, which gained momentum in the mid-20th century as intermediates for pharmaceuticals and other specialty chemicals. General methods for the esterification of pyridine carboxylic acids, such as the Fischer-Speier esterification, were well-established by this period. A notable patent from 1956 outlines a general procedure for the esterification of pyridine carboxylic acids using an acid catalyst, a method that represents a plausible early route to **Ethyl 4-hydroxypicolinate**. This process involves heating the corresponding pyridine carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4-hydroxypicolinate** is presented in Table 1. This data is essential for its application in chemical synthesis and for understanding its behavior in various experimental conditions.

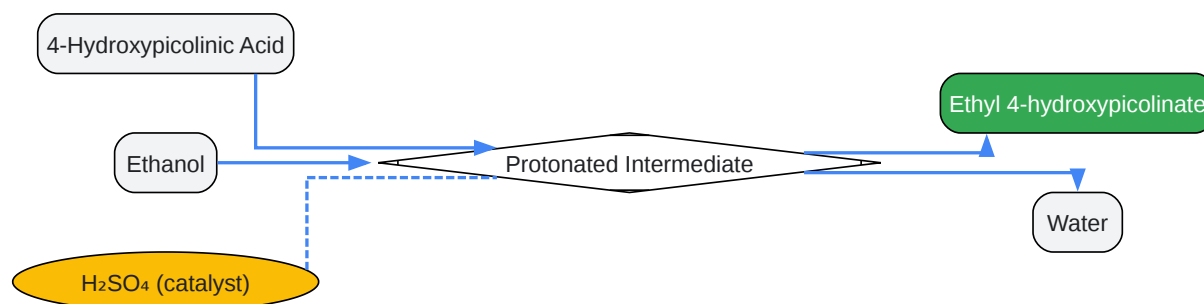
Property	Value
CAS Number	53764-72-0
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
Appearance	Off-white to light yellow crystalline powder
Melting Point	148 - 152 °C
Boiling Point	Not available
Solubility	Soluble in methanol, ethyl acetate, and dichloromethane
pKa	Not available

Synthesis of Ethyl 4-hydroxypicolinate

The synthesis of **Ethyl 4-hydroxypicolinate** can be achieved through the esterification of 4-hydroxypicolinic acid. Below are a plausible historical method and a detailed modern experimental protocol.

Plausible Historical Synthesis: Fischer-Speier Esterification

A likely early method for the synthesis of **Ethyl 4-hydroxypicolinate** would have been the Fischer-Speier esterification of 4-hydroxypicolinic acid. This general method was widely used for the preparation of esters from carboxylic acids and alcohols.



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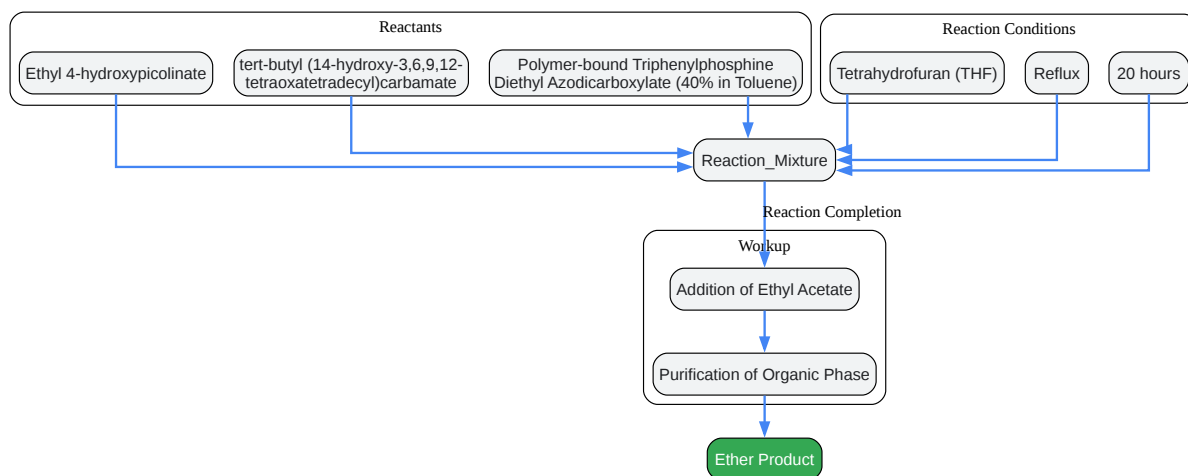
Caption: Plausible historical synthesis via Fischer-Speier esterification.

Modern Experimental Protocol: Mitsunobu Reaction

A contemporary method for the synthesis of related ethers from **Ethyl 4-hydroxypicolinate**, which implies its availability as a starting material, is described in recent patent literature. A specific protocol for a Mitsunobu reaction involving **Ethyl 4-hydroxypicolinate** is detailed below.

Experimental Protocol:

To a suspension of tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate (606 mg, 1.795 mmol) and **Ethyl 4-hydroxypicolinate** (150 mg, 0.897 mmol) in tetrahydrofuran (THF) (8973 μ L), triphenylphosphine, polymer-bound (1.795 mmol) was added.^[1] A 40% solution of diethyl azodicarboxylate in toluene (710 μ L, 1.795 mmol) was then added dropwise.^[1] The resulting mixture was stirred at reflux for 20 hours.^[1] Following the reaction, ethyl acetate was added, and the organic phase was further processed for purification.^[1]



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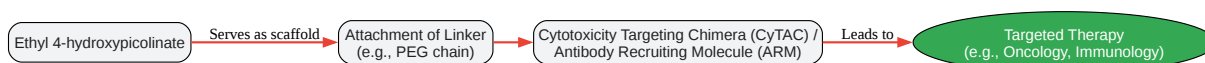
Caption: Experimental workflow for a Mitsunobu reaction.

Applications in Drug Discovery

Ethyl 4-hydroxypicolinate serves as a key intermediate in the synthesis of complex molecules for drug discovery. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for diverse chemical modifications.

A recent patent highlights its use in the development of Cytotoxicity Targeting Chimeras (CyTaCs) or Antibody Recruiting Molecules (ARMs).[1] These heterobifunctional molecules are designed to simultaneously bind to a target cell-surface protein and an exogenous antibody,

thereby directing the immune system to eliminate pathogenic cells.[1] The synthesis described in this patent utilizes **Ethyl 4-hydroxypicolinate** as a scaffold to attach a polyethylene glycol (PEG) linker, demonstrating its utility in constructing targeted therapeutics for diseases such as cancer, inflammatory diseases, and autoimmune disorders.[1]



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Caption: Role of **Ethyl 4-hydroxypicolinate** in drug discovery.

Conclusion

Ethyl 4-hydroxypicolinate is a versatile chemical intermediate with established utility in modern medicinal chemistry. While its specific discovery is not well-documented, its synthesis is based on fundamental and long-standing principles of organic chemistry. The availability of detailed modern synthetic protocols and its application in the development of novel therapeutic modalities underscore its continued importance for researchers in the field of drug development. This guide provides a consolidated resource of its known properties and synthetic methodologies to facilitate its use in future research endeavors.

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References

- 1. WO2023017483A1 - Cytotoxicity targeting chimeras for ccr2-expressing cells - Google Patents [patents.google.com]
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